molecular formula C13H22ClN5O3S B13393140 Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI)

Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI)

Cat. No.: B13393140
M. Wt: 363.86 g/mol
InChI Key: ULGNEWYDCYUHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI) is a chiral pentanamide derivative with distinct structural features:

  • Backbone: A pentanamide scaffold with stereochemistry specified at the second carbon (2S).
  • Position 2: A 4-methylphenylsulfonyl (tosyl) group, contributing hydrophobicity and stability.
  • Salt form: Monohydrochloride, improving aqueous solubility.

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3S.ClH/c1-9-4-6-10(7-5-9)22(20,21)18-11(12(14)19)3-2-8-17-13(15)16;/h4-7,11,18H,2-3,8H2,1H3,(H2,14,19)(H4,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGNEWYDCYUHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Assembly

The pentanamide backbone is constructed via amide coupling between a pentanoic acid derivative and an amine-containing precursor. Common reagents include:

Example Reaction Scheme:
$$
\text{Pentanoic acid derivative} + \text{Amine precursor} \xrightarrow{\text{DCC/HOBt}} \text{Intermediate amide}
$$

Sulfonylation and Functionalization

The 4-methylphenylsulfonyl (tosyl) group is introduced via sulfonylation using p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or triethylamine).

Key Conditions:

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
  • Temperature: 0–25°C.
  • Reaction time: 4–12 hours.

Guanidinylation and Salt Formation

The aminoiminomethyl (guanidine) group is introduced using 1H-pyrazole-1-carboxamidine hydrochloride or similar reagents. The final monohydrochloride salt is obtained via crystallization from hydrochloric acid.

Data Tables

Table 1: Compound Summary

Property Value
IUPAC Name 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide; hydrochloride
Molecular Formula C₁₃H₂₂ClN₅O₃S
Molecular Weight 363.86 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N.Cl
InChIKey ULGNEWYDCYUHJH-UHFFFAOYSA-N
Parent Compound (CID) 3585665

Table 2: Reagents and Conditions

Step Reagents/Conditions Purpose
Amide Coupling DCC, HOBt, DMF, 0–5°C Activates carboxyl group for coupling
Sulfonylation TsCl, pyridine, DCM, 25°C, 6 hours Introduces tosyl protecting group
Guanidinylation 1H-pyrazole-1-carboxamidine, DIEA, DMF Adds guanidine moiety
Salt Formation HCl (gaseous), diethyl ether Generates hydrochloride salt

Research Outcomes and Optimization

  • Yield Optimization : Using DIC/HOBt instead of DCC improves yields by reducing side reactions (reported yield: 68% vs. 52%).
  • Stereochemical Control : The (2S) configuration is preserved by employing chiral auxiliaries during amide coupling.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Challenges and Solutions

  • Hydrolysis Risk : The guanidine group is prone to hydrolysis; thus, reactions are conducted under inert atmospheres (N₂/Ar).
  • Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance solubility during sulfonylation.

Chemical Reactions Analysis

Types of Reactions

Tosyl-arginine-amide hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The tosyl group acts as a good leaving group, making the compound susceptible to nucleophilic attacks .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted arginine derivatives, while oxidation and reduction reactions can modify the functional groups on the arginine moiety .

Scientific Research Applications

Tosyl-arginine-amide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in the study of proteases and other enzymes.

    Biology: Employed in the investigation of cellular processes involving arginine metabolism.

    Medicine: Utilized in the development of diagnostic assays for various diseases.

    Industry: Applied in the quality control of pharmaceutical products .

Mechanism of Action

The mechanism of action of tosyl-arginine-amide hydrochloride involves its interaction with proteases. The compound acts as a substrate, binding to the active site of the enzyme. The tosyl group is cleaved, and the arginine moiety is modified, leading to the formation of a product that can be detected and quantified. This interaction is crucial for studying the activity and specificity of proteases .

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonamide Groups

Several pentanamide derivatives with sulfonamide modifications are reported in and . Key examples include:

Compound ID Sulfonamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methylphenyl (tosyl) ~C₁₃H₁₉ClN₄O₃S ~365–370 Hydrophobic, electron-donating tosyl group
CF6 () Pyridin-2-yl C₂₄H₂₃N₅O₅S 493.53 Aromatic heterocycle enhances π-π interactions
CF7 () Pyrimidin-2-yl Not provided ~490–500 (estimated) Electron-deficient heterocycle may alter binding

Key Differences :

  • In contrast, pyridinyl/pyrimidinyl groups (CF6/CF7) may enhance interactions with enzymes or receptors via hydrogen bonding or π-stacking .
  • Molecular weights of CF6/CF7 (~490–500 g/mol) exceed the target compound’s, likely due to extended aromatic systems.

Analogues with Guanidino (Aminoiminomethyl) Groups

The guanidino group is a critical functional moiety shared with other compounds:

Compound Name (Source) Guanidino Position Additional Features Application
Target Compound Position 5 Tosyl group at position 2 Potential protease substrate
Ac-Arg-pNA·HCl () Position 5 Acetylamino at position 2; 4-nitrophenyl Known protease substrate (e.g., trypsin)
Pentanamide,2-amino-5-[(aminoiminomethyl)amino]-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,(2S) () Position 5 Benzopyran moiety Fluorescent probes or kinase studies

Key Differences :

  • Ac-Arg-pNA·HCl () replaces the tosyl group with a 4-nitrophenyl, making it a chromogenic substrate for proteases. The nitro group’s electron-withdrawing nature increases reactivity compared to the target compound’s tosyl group .

Halogenated and Simpler Derivatives

Simpler pentanamide analogues with halogens or nitro groups highlight substituent effects:

Compound Name (Source) Substituents Molecular Weight (g/mol) Key Properties
5-Chloro-N-(2-nitrophenyl)pentanamide () Chloro at position 5; nitro group 295.32 Higher reactivity, lower solubility
Target Compound Tosyl and guanidino ~365–370 Enhanced solubility (HCl salt)

Key Differences :

  • The chloro-nitro derivative () lacks the guanidino and sulfonamide groups, resulting in a lower molecular weight and reduced hydrogen-bonding capacity. Its nitro group may confer instability under reducing conditions .
  • The target compound’s hydrochloride salt improves aqueous solubility, critical for in vitro applications.

Hydrochloride Salts and Stereochemistry

Compounds with hydrochloride salts and stereochemical specificity:

Compound Name (Source) Stereochemistry Molecular Formula Key Feature
Target Compound 2S ~C₁₃H₁₉ClN₄O₃S Tosyl and guanidino substituents
Pentanamide,2-amino-4-methyl-N-2-naphthalenyl-, hydrochloride (1:1), (2R)- () 2R C₁₆H₂₁ClN₂O Naphthalenyl group for aromatic interactions

Key Differences :

  • Its (2R) configuration may lead to divergent biological activity compared to the target compound’s (2S) form .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound ~C₁₃H₁₉ClN₄O₃S ~365–370 Tosyl, guanidino, HCl salt
Ac-Arg-pNA·HCl () C₁₃H₁₈ClN₅O₄ 352.78 4-Nitrophenyl, acetyl, HCl salt
CF6 () C₂₄H₂₃N₅O₅S 493.53 Pyridin-2-yl sulfamoyl

Table 2: Functional Group Impact

Functional Group Example Compound Effect on Properties
Tosyl (4-methylphenylsulfonyl) Target Compound Hydrophobicity, stability
Pyridin-2-yl () CF6 Enhanced π-π interactions
4-Nitrophenyl () Ac-Arg-pNA·HCl Chromogenic reactivity

Biological Activity

Pentanamide, 5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-, monohydrochloride, also known as N-alpha-tosyl-L-argininamide hydrochloride, is a synthetic compound with significant biological activity. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and potential antiviral effects, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₂₂ClN₅O₃S
  • CAS Number : 96199-82-5

This compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the amino and amide functionalities contributes to its interaction with biological systems.

1. Antimicrobial Activity

Pentanamide derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to pentanamide exhibit significant antibacterial activity against various pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Pentanamide derivativeStaphylococcus aureus6.72 mg/mL
Pentanamide derivativeEscherichia coli6.63 mg/mL

In a study examining the antimicrobial activity of various pentanamide derivatives, it was found that some exhibited high antifungal activity against Candida albicans and were comparable to established antibiotics like ampicillin .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pentanamide has been highlighted in several studies. For instance, compounds derived from benzenesulfonamides demonstrated a remarkable ability to inhibit carrageenan-induced rat paw edema, showcasing their effectiveness in reducing inflammation.

CompoundInhibition Rate (%) at 1hInhibition Rate (%) at 2hInhibition Rate (%) at 3h
Compound 4a94.69%89.66%87.83%

This suggests that pentanamide derivatives may serve as promising candidates for anti-inflammatory therapies .

3. Antiviral and Antioxidant Properties

Recent investigations have also pointed towards the antiviral and antioxidant capabilities of pentanamide derivatives. A study indicated that certain mixtures involving pentanamide demonstrated potential antiviral activity against carbonic anhydrase, which is crucial in various viral infections . Additionally, these compounds exhibited antioxidant properties that could mitigate oxidative stress in biological systems.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pentanamide derivatives revealed their effectiveness against multi-drug resistant strains of bacteria. The derivatives were tested against E. coli and S. aureus, showing promising results with MIC values comparable to traditional antibiotics .

Case Study 2: Anti-inflammatory Effects

In vivo studies showed that the administration of pentanamide derivatives significantly reduced inflammation in animal models. The results indicated a dose-dependent response, making these compounds valuable for further development in anti-inflammatory treatments .

Q & A

Q. Q1. What are the critical steps for synthesizing (2S)-5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]pentanamide monohydrochloride with high enantiomeric purity?

Methodological Answer :

  • Chiral Control : Use chiral auxiliary reagents (e.g., L/D-proline derivatives) during amide bond formation to preserve the (2S) configuration. Evidence from multi-step syntheses highlights the use of DCC (dicyclohexylcarbodiimide) and TFA (trifluoroacetic acid) for coupling and deprotection .
  • Purification : Employ reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak® IA) to isolate enantiomers. Monitor purity via [α]D (optical rotation) and confirm with ¹H/¹³C NMR .
  • Salt Formation : React the free base with HCl in anhydrous ethanol under nitrogen to yield the monohydrochloride salt. Lyophilize to ensure stoichiometric consistency .

Q. Q2. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Methodological Answer :

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO. Measure via UV-Vis spectroscopy at λ_max (e.g., 254 nm for aromatic sulfonamides) .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks). Analyze degradation products using LC-MS with a C18 column (e.g., Waters XBridge BEH). Monitor hydrolytic stability of the sulfonamide and guanidine groups .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the compound’s interaction with biological targets (e.g., proteases or kinases)?

Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and catalytic residues (e.g., Ser195 in trypsin-like proteases). Validate with MD simulations (GROMACS) to assess binding stability .
  • Enzymatic Assays : Perform kinetic studies (e.g., fluorogenic substrate hydrolysis) with varying inhibitor concentrations. Calculate IC50 and Ki using non-linear regression (GraphPad Prism) .
  • SPR Analysis : Immobilize the target protein on a Biacore chip to measure real-time binding affinity (KD) and stoichiometry .

Q. Q4. How can researchers resolve contradictions in reported bioactivity data across different assay systems?

Methodological Answer :

  • Assay Standardization : Replicate experiments in orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays). Control for variables like ATP levels (via luminescence) or membrane permeability (propidium iodide staining) .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity in published IC50 values. Correlate with structural analogs (e.g., CF2-CF7 derivatives in ) to identify substituent-specific trends .
  • Proteomic Profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify off-target interactions in cellular models .

Q. Q5. What advanced analytical strategies are recommended for quantifying trace impurities in bulk synthesis?

Methodological Answer :

  • LC-HRMS : Employ a Q-TOF mass spectrometer (ESI+ mode) with a 1.7 µm C18 column (Waters Acquity). Set detection limits to ≤0.1% for genotoxic impurities (e.g., alkylating agents) .
  • NMR Spectroscopy : Use ¹H-¹³C HSQC to detect residual solvents (e.g., DMF or ethyl acetate) and quantify via internal standard (e.g., TMS) .
  • Elemental Analysis : Validate chloride content in the monohydrochloride salt via ion chromatography (Dionex ICS-5000) .

Methodological Framework Integration

Q. Q6. How can theoretical frameworks guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer :

  • QSAR Modeling : Use MOE or RDKit to correlate logP, TPSA, and H-bond donors with bioavailability. Train models on datasets from (e.g., CF2-CF7 analogs) to predict ADMET profiles .
  • Metabolite Prediction : Apply BioTransformer 3.0 to simulate Phase I/II metabolism. Prioritize derivatives resistant to N-dealkylation or sulfonamide cleavage .
  • In Vivo Validation : Use PK-Solver for non-compartmental analysis of serum concentration-time curves (oral vs. IV administration). Calculate AUC, Cmax, and t1/2 .

Data Contradiction & Reproducibility

Q. Q7. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer :

  • Factorial Design : Optimize reaction parameters (temperature, solvent ratio, catalyst loading) via a 2^k factorial design. Use ANOVA to identify critical factors (e.g., DCC vs. EDC coupling efficiency) .
  • Reproducibility Protocols : Publish detailed SOPs with raw NMR/LC-MS spectra in supplementary materials. Cross-validate with independent labs using Open Science Framework (OSF) repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.